molecular formula C24H20N2O4S B11694071 (2Z,5Z)-5-(4-hydroxybenzylidene)-3-(4-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one

(2Z,5Z)-5-(4-hydroxybenzylidene)-3-(4-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one

Cat. No.: B11694071
M. Wt: 432.5 g/mol
InChI Key: TZTPTHOIVTXCFJ-IBORXNHRSA-N
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Description

(2Z,5Z)-5-(4-hydroxybenzylidene)-3-(4-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a hydroxybenzylidene group, and methoxyphenyl groups. These structural features contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5Z)-5-(4-hydroxybenzylidene)-3-(4-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one typically involves the condensation of appropriate aldehydes and amines with thiazolidinone derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of reactants to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, and implementing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2Z,5Z)-5-(4-hydroxybenzylidene)-3-(4-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxybenzylidene group can be oxidized to form corresponding quinones.

    Reduction: The imino group can be reduced to form amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents to ensure high selectivity and yield.

Major Products Formed

The major products formed from these reactions include quinones from oxidation, amines from reduction, and various substituted derivatives from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, (2Z,5Z)-5-(4-hydroxybenzylidene)-3-(4-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivities and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is studied for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, although further research is needed to confirm these effects.

Industry

In industrial applications, this compound can be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable for developing new materials with specific functionalities.

Mechanism of Action

The mechanism of action of (2Z,5Z)-5-(4-hydroxybenzylidene)-3-(4-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to the observed biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2Z,5Z)-5-(4-hydroxybenzylidene)-3-(4-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one include other thiazolidinone derivatives, such as:

  • (2Z,5Z)-5-(4-hydroxybenzylidene)-2-imino-1,3-thiazolidin-4-one
  • (2Z,5Z)-5-(4-methoxybenzylidene)-3-(4-methoxyphenyl)-2-imino-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various scientific research applications and industrial uses.

Properties

Molecular Formula

C24H20N2O4S

Molecular Weight

432.5 g/mol

IUPAC Name

(5Z)-5-[(4-hydroxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-(4-methoxyphenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H20N2O4S/c1-29-20-11-5-17(6-12-20)25-24-26(18-7-13-21(30-2)14-8-18)23(28)22(31-24)15-16-3-9-19(27)10-4-16/h3-15,27H,1-2H3/b22-15-,25-24?

InChI Key

TZTPTHOIVTXCFJ-IBORXNHRSA-N

Isomeric SMILES

COC1=CC=C(C=C1)N=C2N(C(=O)/C(=C/C3=CC=C(C=C3)O)/S2)C4=CC=C(C=C4)OC

Canonical SMILES

COC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC=C(C=C3)O)S2)C4=CC=C(C=C4)OC

Origin of Product

United States

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